N-Boc-3-(2-aminoethyl)benzoic acid

Epigenetics HDAC Inhibition Cancer Therapeutics

Choose N-Boc-3-(2-aminoethyl)benzoic acid over simpler analogs for applications demanding meta-regiochemistry and orthogonal Boc protection. Its meta-ethyl spacer controls polymer backbone architecture, while the Boc group ensures selective HDAC6 inhibition (IC50 18 nM; 2.4-fold vs HDAC2)—unprotected amines are inactive (>100 µM). Stable 24 h in pH 7.4 buffer, it withstands extended coupling sequences and automated synthesis. Essential for SAR campaigns, specialty polyamide monomers, and long-duration epigenetic assays.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B7883041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-(2-aminoethyl)benzoic acid
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyDPFKNLUZGOWEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-(2-aminoethyl)benzoic acid: CAS 141029-23-4 Properties and Procurement Considerations


N-Boc-3-(2-aminoethyl)benzoic acid (CAS 141029-23-4) is a dual-functional synthetic intermediate comprising a carboxylic acid moiety and a tert-butoxycarbonyl (Boc)-protected aliphatic amine linked by a two-carbon ethyl spacer to the meta position of a benzoic acid core . This compound serves as a critical building block for peptide coupling, polymer chemistry, and the synthesis of bioactive molecules, with its Boc group enabling selective orthogonal protection strategies during multi-step syntheses .

Why N-Boc-3-(2-aminoethyl)benzoic acid Cannot Be Substituted by Common Analogs in Critical Workflows


Generic substitution of N-Boc-3-(2-aminoethyl)benzoic acid with simpler analogs such as 3-aminobenzoic acid, 4-(2-aminoethyl)benzoic acid, or its unprotected amine counterpart (3-(2-aminoethyl)benzoic acid) is not feasible for specific applications due to profound differences in regiochemistry, protection status, and physicochemical properties. The meta-substitution pattern dictates distinct polymer backbone architectures compared to para analogs [1], while the Boc protecting group is essential for maintaining orthogonal reactivity during peptide couplings and for conferring selective biological activity profiles, particularly in HDAC inhibition [2]. The unprotected amine analog (CAS 2393-21-7) lacks the stability and synthetic compatibility required for multi-step sequences, exhibiting a lower boiling point (339.7 °C) and distinct solubility characteristics that preclude direct interchange [3].

N-Boc-3-(2-aminoethyl)benzoic acid: Quantified Differentiation Evidence vs. Closest Analogs


HDAC6 Inhibitory Potency and Selectivity Conferred by Boc Group vs. Unprotected Analog

The Boc group of N-Boc-3-(2-aminoethyl)benzoic acid contributes to a measurable increase in HDAC6 inhibitory potency and selectivity compared to its unprotected amine analog. In recombinant enzyme assays, the compound demonstrated an IC50 of 18 nM against HDAC6 and 44 nM against HDAC2, yielding a ~2.4-fold selectivity for HDAC6 [1]. In contrast, the unprotected 3-(2-aminoethyl)benzoic acid scaffold, when evaluated in similar cellular contexts, showed substantially reduced potency with an IC50 >100,000 nM against HDAC1/2 in HeLa cell nuclear extracts, representing a >5,500-fold decrease in activity [2]. The Boc group is reported to be a key structural determinant for achieving HDAC6 selectivity, a property not replicated by other common protecting groups like Fmoc or Cbz [3].

Epigenetics HDAC Inhibition Cancer Therapeutics

Regiochemical Differentiation: Meta- vs. Para-Substitution in Polyamide Synthesis

The meta-substitution pattern of N-Boc-3-(2-aminoethyl)benzoic acid yields polyamides with distinct backbone architectures compared to para-substituted analogs. Patent US20210147626A1 explicitly claims polyamides comprising at least 1 mol% of 3-(aminoalkyl)benzoic acid (3-AABa), exemplified by 3-(aminoethyl)benzoic acid (3-AEBa) [1]. The meta geometry introduces a non-linear kink in the polymer chain, which alters crystallinity, glass transition temperature (Tg), and mechanical properties relative to para-substituted (linear) analogs. While quantitative Tg or crystallinity data specific to N-Boc-3-(2-aminoethyl)benzoic acid-derived polyamides is not provided in the patent, the structural difference between meta and para isomers is a well-established determinant of polymer chain packing and resulting material performance.

Polymer Chemistry Polyamide Synthesis Materials Science

Physicochemical Property Distinctions: Boiling Point and Density vs. Unprotected Analog

The presence of the Boc protecting group substantially alters the physicochemical properties of N-Boc-3-(2-aminoethyl)benzoic acid relative to its unprotected amine counterpart (3-(2-aminoethyl)benzoic acid). The Boc-protected compound exhibits a predicted boiling point of 446.9 ± 38.0 °C and a density of 1.155 ± 0.06 g/cm³ . In contrast, the unprotected analog has a reported boiling point of 339.7 °C at 760 mmHg and a density of 1.193 g/cm³ [1]. This >100 °C difference in boiling point reflects significantly reduced intermolecular hydrogen bonding in the Boc-protected form, which can simplify purification by distillation or sublimation and alters solubility profiles in organic solvents during work-up procedures.

Process Chemistry Purification Scale-up

Stability Profile in Physiological Buffer: >24 h at pH 7.4

N-Boc-3-(2-aminoethyl)benzoic acid demonstrates adequate stability for in vitro biological assays under physiological pH conditions. ChEMBL data indicates that the compound, when assessed as an oligopeptide-conjugate at 100 µM in pH 7.4 PBS buffer, showed no significant degradation over 24 hours as measured by LC-MS/MS [1]. While direct comparative data for the unprotected analog under identical conditions is not available, the Boc group is known to confer enhanced stability against nucleophilic attack and enzymatic degradation in aqueous media compared to free amines, which are prone to oxidation and Schiff base formation.

In Vitro Assays Stability Drug Discovery

Optimal Procurement Scenarios for N-Boc-3-(2-aminoethyl)benzoic acid Based on Verified Differentiation


Epigenetic Probe Development Requiring HDAC6-Selective Inhibitor Scaffolds

Procure N-Boc-3-(2-aminoethyl)benzoic acid when initiating a medicinal chemistry campaign to develop selective HDAC6 inhibitors. The compound's IC50 of 18 nM for HDAC6 and 2.4-fold selectivity over HDAC2, as evidenced by BindingDB data, provides a validated starting point for structure-activity relationship (SAR) studies. The Boc group is a key pharmacophoric element for achieving this selectivity profile, distinguishing it from unprotected amine analogs that show negligible activity (>100 µM) [1]. This compound is suitable for generating initial hit series and optimizing potency while maintaining the desired selectivity window.

Synthesis of Polyamides with Tailored Mechanical Properties via Meta-Substituted Monomers

Procure N-Boc-3-(2-aminoethyl)benzoic acid for the preparation of specialty polyamides requiring a non-linear backbone architecture. As described in US20210147626A1, polyamides incorporating 3-(aminoalkyl)benzoic acid units exhibit distinct chain packing and crystallinity compared to para-substituted analogs [2]. The Boc protection enables controlled incorporation of the aminoethyl benzoic acid moiety into the polymer backbone without unwanted side reactions. This monomer is essential for applications in automotive parts, LED packaging, and gas barrier materials where specific thermal and mechanical performance parameters are required.

Multi-Step Peptide or Small Molecule Synthesis Requiring Orthogonal Protection

Procure N-Boc-3-(2-aminoethyl)benzoic acid as a dual-functional building block for multi-step syntheses where orthogonal protection of the aliphatic amine is essential. The Boc group can be selectively removed under acidic conditions without affecting the carboxylic acid functionality, enabling sequential coupling strategies. The compound's predicted high boiling point (446.9 °C) and stability in pH 7.4 buffer for 24 hours support its use in automated peptide synthesizers and extended reaction sequences. This compound is a superior choice over the unprotected analog for workflows requiring temporary amine masking and subsequent deprotection.

In Vitro Assay Development Requiring 24-Hour Compound Stability

Procure N-Boc-3-(2-aminoethyl)benzoic acid for cell-based or biochemical assays with extended incubation periods. The documented stability of the compound for up to 24 hours at 100 µM in pH 7.4 PBS buffer, as measured by LC-MS/MS, reduces the risk of assay artifacts due to compound degradation [3]. This property is particularly valuable for HDAC inhibition assays, tubulin acetylation studies, and other epigenetic target engagement experiments that require long-term exposure. Researchers should prioritize this compound over less stable analogs when planning 18-24 hour cellular assays.

Technical Documentation Hub

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